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(R)-CDK2 degrader 6

CDK2 degradation Enantiomeric specificity Molecular glue

(R)-CDK2 degrader 6 (Compound is the R-type enantiomer of CDK2 degrader 6, a small-molecule molecular glue that selectively induces cereblon (CRBN)-mediated ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 2 (CDK2). As a molecular glue, it functions via a distinct mechanism from traditional PROTACs, binding simultaneously to CDK2 and the E3 ligase CRBN to promote proximity-induced ubiquitination without requiring a heterobifunctional linker.

Molecular Formula C35H57N15O9
Molecular Weight 831.9 g/mol
Cat. No. B12430512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CDK2 degrader 6
Molecular FormulaC35H57N15O9
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C35H57N15O9/c1-19(45-31(55)25(13-21-15-41-18-44-21)48-29(53)22(37)12-20-14-40-17-43-20)28(52)49-26(16-51)33(57)50-11-5-8-27(50)32(56)46-23(7-4-10-42-35(38)39)30(54)47-24(34(58)59)6-2-3-9-36/h14-15,17-19,22-27,51H,2-13,16,36-37H2,1H3,(H,40,43)(H,41,44)(H,45,55)(H,46,56)(H,47,54)(H,48,53)(H,49,52)(H,58,59)(H4,38,39,42)/t19-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyMSJILSSAIKNNOL-YJJSATQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-CDK2 Degrader 6: A Selective Molecular Glue for Targeted CDK2 Protein Degradation in Oncology Research


(R)-CDK2 degrader 6 (Compound 7) is the R-type enantiomer of CDK2 degrader 6, a small-molecule molecular glue that selectively induces cereblon (CRBN)-mediated ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 2 (CDK2) . As a molecular glue, it functions via a distinct mechanism from traditional PROTACs, binding simultaneously to CDK2 and the E3 ligase CRBN to promote proximity-induced ubiquitination without requiring a heterobifunctional linker [1]. This compound exhibits a DC50 (concentration required for 50% degradation) of 27.0 nM over 24 hours and is primarily applied in breast cancer research, particularly in contexts where CDK2 dependency drives tumor progression [2].

Why Generic CDK2 Degraders or Inhibitors Cannot Substitute for (R)-CDK2 Degrader 6


Generic substitution among CDK2-targeting agents is scientifically invalid due to substantial divergence in mechanism, potency, and selectivity. (R)-CDK2 degrader 6 is a molecular glue that induces degradation via a monovalent interaction with CRBN and CDK2, a mechanism distinct from heterobifunctional PROTACs which employ a linker to tether target and E3 ligase ligands [1]. Furthermore, the R-enantiomer exhibits an approximately 6.2-fold lower DC50 (27.0 nM) than its S-counterpart (166.7 nM), underscoring the critical stereochemical dependency of its binding and degradation efficiency . Even among molecular glues, significant differences in DC50 values (e.g., 46.5 nM for the racemic CDK2 degrader 6) and Dmax values (e.g., >80% for CDK2 degrader 1) preclude interchangeable use without compromising experimental consistency and reproducibility [2]. The evidence below quantifies these critical differentiators to guide informed procurement and experimental design.

Quantitative Differentiation of (R)-CDK2 Degrader 6 from Key Comparators: A Data-Driven Procurement Guide


Stereochemical Potency Advantage: (R)-Enantiomer vs. (S)-Enantiomer

(R)-CDK2 degrader 6 demonstrates a 6.2-fold lower DC50 compared to its S-enantiomer, confirming that the R-configuration is critical for high-affinity binding to CDK2 and efficient recruitment of the CRBN E3 ligase. This direct head-to-head comparison within the same chemical series validates that stereochemistry directly governs degradation potency .

CDK2 degradation Enantiomeric specificity Molecular glue

Molecular Glue Degradation Efficiency vs. PROTAC CDK2 Degrader 2

(R)-CDK2 degrader 6 achieves a defined DC50 of 27.0 nM, whereas CDK2 degrader 2 (a PROTAC-based degrader) exhibits a DC50 of less than 100 nM in MKN1 cells . While the exact DC50 of CDK2 degrader 2 is not precisely specified, the narrower potency range of (R)-CDK2 degrader 6 (27.0 nM) suggests a more predictable and potentially more robust degradation response at lower concentrations.

CDK2 degradation PROTAC comparison DC50

Degradation Depth (Dmax) Comparison with CDK2 Degrader 1

While (R)-CDK2 degrader 6's Dmax is not explicitly reported in available vendor datasheets, the compound is noted as a selective CDK2 molecular glue degrader. In contrast, CDK2 degrader 1, another molecular glue, achieves a Dmax of >80% . The lack of reported Dmax for (R)-CDK2 degrader 6 represents a data gap, but its lower DC50 (27.0 nM) compared to CDK2 degrader 1 (Ki >1 µM for CRBN binding) suggests potentially superior degradation initiation at lower concentrations.

CDK2 degradation Dmax Molecular glue

Mechanistic Distinction: Molecular Glue vs. ATP-Competitive Inhibitors

(R)-CDK2 degrader 6 functions as a molecular glue, inducing complete protein degradation rather than merely inhibiting kinase activity. This mechanism eliminates both catalytic and scaffolding functions of CDK2, a feature not achievable with ATP-competitive inhibitors such as CDK2-IN-7 (IC50 <50 nM) [1]. Degradation-based approaches have been shown to overcome resistance mechanisms that arise from kinase-independent functions of CDK2, particularly in CCNE1-amplified cancers [2].

CDK2 degradation Mechanism of action Inhibitor comparison

Enantiomeric Purity and Degradation Efficiency vs. Racemic CDK2 Degrader 6

The R-enantiomer (27.0 nM) exhibits a 1.7-fold lower DC50 compared to the racemic mixture (CDK2 degrader 6, DC50 = 46.5 nM) [1]. This difference highlights that the inactive S-enantiomer in the racemic mixture effectively dilutes the active component, resulting in a higher apparent DC50. Procurement of the pure R-enantiomer ensures that every molecule in the sample contributes to target engagement, maximizing degradation efficiency per unit mass.

CDK2 degradation Enantiomeric purity Potency comparison

Optimal Experimental and Translational Applications for (R)-CDK2 Degrader 6 Based on Quantified Differentiation


Preclinical Evaluation of CDK2 Dependency in CCNE1-Amplified Breast Cancer Models

The robust degradation potency (DC50 = 27.0 nM) and molecular glue mechanism of (R)-CDK2 degrader 6 make it ideally suited for validating CDK2 as a therapeutic target in CCNE1-amplified breast cancer xenografts . Unlike ATP-competitive inhibitors, degradation eliminates both kinase and scaffolding functions, providing a more rigorous assessment of target dependency and potentially revealing synthetic lethal interactions with CDK4/6 inhibition [1].

Structure-Activity Relationship (SAR) Studies of Molecular Glue Degraders

The 6.2-fold difference in DC50 between the R- and S-enantiomers provides a well-defined stereochemical handle for SAR studies . Researchers can use this pair to map critical binding interactions with CDK2 and CRBN, informing the design of next-generation molecular glues with improved potency and selectivity [1].

Comparative Degradation Kinetics and Pathway Analysis

The precisely defined DC50 of 27.0 nM enables accurate determination of degradation half-life and maximal degradation extent (Dmax) in time-course experiments . These parameters can be directly compared with PROTAC-based degraders (e.g., CDK2 degrader 2) to dissect differences in ubiquitination kinetics and proteasomal processing, advancing fundamental understanding of targeted protein degradation mechanisms [1].

Resistance Mechanism Studies in CDK2-Dependent Tumors

Because molecular glues promote complete protein removal rather than transient inhibition, (R)-CDK2 degrader 6 is a powerful tool for probing resistance mechanisms that emerge under long-term degradation pressure . Cells that survive chronic exposure can be analyzed for mutations in CDK2, CRBN, or components of the ubiquitin-proteasome system, providing insights into clinical durability and potential escape pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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